molecular formula C24H24N2O3 B12743520 1-(p-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene, (E)- CAS No. 20079-10-1

1-(p-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene, (E)-

Cat. No.: B12743520
CAS No.: 20079-10-1
M. Wt: 388.5 g/mol
InChI Key: GMQJDKBAJYWHNK-WCWDXBQESA-N
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Description

1-(p-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene, (E)- is a complex organic compound characterized by its unique structure, which includes a nitroethylene group, a dimethylaminoethoxy group, and multiple phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene, (E)- typically involves a multi-step process. One common method is the Claisen-Schmidt reaction, which involves the condensation of 4-(2-(dimethylamino)ethoxy)-3-methoxybenzaldehyde with various acetophenone derivatives . This reaction is followed by cyclocondensation with hydrazine hydrate in formic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Claisen-Schmidt reaction and subsequent cyclocondensation steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(p-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene, (E)- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

1-(p-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene, (E)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives have shown potential as antifungal agents.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(p-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene, (E)- is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives and applications. For example, its antifungal activity may involve disruption of fungal cell membranes or inhibition of key enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(p-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenyl-2-nitroethylene, (E)- is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.

Properties

CAS No.

20079-10-1

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

N,N-dimethyl-2-[4-[(E)-2-nitro-1,2-diphenylethenyl]phenoxy]ethanamine

InChI

InChI=1S/C24H24N2O3/c1-25(2)17-18-29-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(26(27)28)21-11-7-4-8-12-21/h3-16H,17-18H2,1-2H3/b24-23+

InChI Key

GMQJDKBAJYWHNK-WCWDXBQESA-N

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/[N+](=O)[O-])/C3=CC=CC=C3

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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